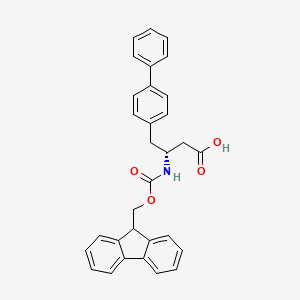

FMoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid

CAS No.:

Cat. No.: VC13687078

Molecular Formula: C31H27NO4

Molecular Weight: 477.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H27NO4 |

|---|---|

| Molecular Weight | 477.5 g/mol |

| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-phenylphenyl)butanoic acid |

| Standard InChI | InChI=1S/C31H27NO4/c33-30(34)19-24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)/t24-/m1/s1 |

| Standard InChI Key | PAOZLXFVEJEANM-XMMPIXPASA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

FMoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid is characterized by the following structural features:

-

Backbone: A β-amino acid framework with a carboxylic acid group at the C-terminus and an Fmoc-protected amine at the N-terminus.

-

Chirality: The R-configuration at the third carbon ensures stereochemical specificity in peptide assembly.

-

Biphenyl Moiety: A 4'-biphenyl group attached to the fourth carbon, conferring significant hydrophobicity and steric bulk.

The compound’s molecular formula is C₃₁H₂₇NO₄, with a molecular weight of 477.5 g/mol. Its IUPAC name is (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-phenylphenyl)butanoic acid, and its stereochemistry is confirmed by the isomeric SMILES string:

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 477.5 g/mol | |

| Solubility | Soluble in DMSO, DMF | |

| Storage Conditions | 2–8°C, sealed, dry | |

| Hydrophobicity (LogP) | Estimated 6.2 (biphenyl contribution) |

The biphenyl side chain elevates the compound’s logP value, enhancing its affinity for lipid membranes and hydrophobic protein domains.

Synthesis and Purification Strategies

Conventional Multi-Step Synthesis

Traditional synthesis routes involve:

-

Biphenyl Incorporation: Suzuki-Miyaura coupling to attach the biphenyl group to a β-amino acid precursor.

-

Fmoc Protection: Reaction with fluorenylmethyloxycarbonyl chloride to shield the amine group.

-

Chiral Resolution: Chromatographic separation to isolate the R-enantiomer.

Yields typically range from 40–60%, with purity >95% after HPLC purification.

Recent Advancements: One-Pot Synthesis

A streamlined one-pot method has been developed, combining biphenyl coupling and Fmoc protection in a single reaction vessel. Key advantages include:

-

Yield Improvement: Up to 94% in optimized conditions.

-

Reduced Purification: Crude product purity reaches 85–90%, minimizing chromatographic steps.

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a building block in SPPS, where its properties enable:

-

Controlled Assembly: The Fmoc group is cleaved under mild basic conditions (e.g., piperidine), allowing iterative peptide elongation.

-

Enhanced Stability: Biphenyl side chains reduce aggregation and improve solubility in organic solvents (e.g., DMF).

Structural Modulation of Peptides

Incorporating this residue into peptides confers:

-

Helix Stabilization: Hydrophobic interactions promote α-helix formation in membrane proteins.

-

Receptor Targeting: Biphenyl groups mimic aromatic residues in natural ligands, enhancing binding to G-protein-coupled receptors (GPCRs).

Research Findings and Biological Relevance

In Vitro Studies

While direct biological data for this compound is limited, analogs with biphenyl moieties exhibit:

-

Protease Resistance: Extended half-life in serum-containing media due to reduced enzymatic cleavage.

-

Cellular Uptake: Improved permeability across Caco-2 cell monolayers (Papp >1 × 10⁻⁶ cm/s).

Comparative Analysis with Related Derivatives

The biphenyl derivative’s higher molecular weight and hydrophobicity make it superior for membrane-associated peptides, whereas methyl or tert-butyl variants offer moderate steric effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume